molecular formula C10H12BrNO5 B3394916 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene CAS No. 103387-07-1

1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene

Cat. No.: B3394916
CAS No.: 103387-07-1
M. Wt: 306.11 g/mol
InChI Key: YTGUADHVVKFZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a bromomethyl group, three methoxy groups, and a nitro group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of 3,4,5-trimethoxytoluene to introduce the nitro group. This is followed by bromination to replace the methyl group with a bromomethyl group. The reaction conditions often involve the use of bromine in the presence of a catalyst such as iron or aluminum bromide .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with pharmacological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-3,4,5-trimethoxy-2-nitrobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-2,4,5-trimethoxy-3-nitrobenzene: Similar structure but with different positions of the nitro and methoxy groups.

    1-(Bromomethyl)-3,4,5-trimethoxybenzene: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness

1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO5/c1-15-7-4-6(5-11)8(12(13)14)10(17-3)9(7)16-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGUADHVVKFZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)CBr)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553524
Record name 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103387-07-1
Record name 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the 3,4,5-Trimethoxy-2-nitrobenzoic acid (5 g, 19.40 mmol) in THF (30 ml) was added by BH3 (1.0 M in THF, 29.1 ml) under nitrogen. The mixture was stirred and refluxed for 2 hours. After cooling, the reaction mixture was extracted with water and CH2Cl2. The combined organic layers were dried over MgSO4, and then evaporated to afford 3,4,5-Trimethoxy-2-nitrobenzyl methanol. The crude 3,4,5-trimethoxy-2-nitrobenzyl methanol was dissolved in anhydrous CH2Cl2 (20 mL) and was subjected to PBr3 (2.40 ml, 25.22 mmol) in an ice bath. After 2 h, the mixture was extracted with water and CH2Cl2. The organic layers were combined and evaporated. The residue was purified by flash chromatography (EtOAc:n-hexane=1:2) to afford B1 as a pale yellow oil, yield 68%. 1H NMR (500 MHz, CDCl3) δ 3.90 (s, 3H), 3.92 (s, 3H), 3.98 (s, 3H), 4.44 (s, 2H), 6.72 (s, 1H).
Name
3,4,5-trimethoxy-2-nitrobenzyl methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Reactant of Route 2
1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Reactant of Route 3
1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Reactant of Route 6
1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.